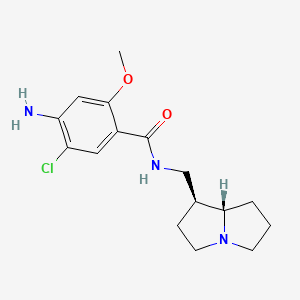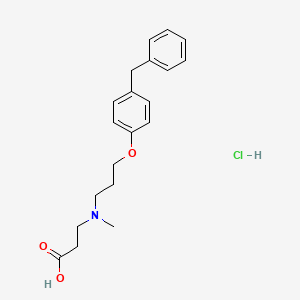
Selisistat
Vue d'ensemble
Description
La sirtuine 1 est une désacétylase dépendante du nicotinamide adénine dinucléotide impliquée dans divers processus cellulaires, notamment le métabolisme, les réponses au stress et le vieillissement . EX-527 a été largement utilisé dans la recherche scientifique pour étudier le rôle de la sirtuine 1 dans ces processus .
Applications De Recherche Scientifique
EX-527 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Selisistat primarily targets the NAD-dependent protein deacetylase sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, and cell metabolism .
Mode of Action
This compound acts as a selective inhibitor of SIRT1 . By inhibiting SIRT1, this compound enhances p53 acetylation in response to DNA damaging agents . This modulation of p53, a crucial protein in cell cycle regulation and apoptosis, is a key aspect of this compound’s mode of action.
Biochemical Pathways
The inhibition of SIRT1 by this compound impacts several biochemical pathways. SIRT1 is known to deacetylate many protein substrates, including histones and transcription factors, thereby controlling many physiological and pathological processes . By inhibiting SIRT1, this compound can influence these processes, potentially affecting the progression of diseases such as neurodegenerative disorders .
Pharmacokinetics
It is known that this compound is rapidly absorbed, and systemic exposure increases in proportion to dose in the 5–300 mg range . Steady-state plasma concentrations are achieved within 4 days of repeated dosing .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SIRT1. This can lead to enhanced p53 acetylation, which may promote cell cycle arrest and inhibit clonogenicity . In addition, this compound has shown neuroprotective activity in both mitotic and postmitotic mammalian cellular models of Huntington’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multi-directionality of SIRT1 encourages scientists to undertake research aimed at understanding the mechanisms of their action and the influence that SIRT1 has on the organism . Furthermore, new substances are constantly being sought that can modulate the action of SIRT1 .
Analyse Biochimique
Biochemical Properties
Selisistat is a potent and selective inhibitor of the Sirtuin 1 (SIRT1) enzyme . SIRT1 is a NAD±dependent deacetylase enzyme that deacetylates many protein substrates, including histones and transcription factors . By inhibiting SIRT1, this compound can modulate these biochemical reactions and influence the activity of various biomolecules.
Cellular Effects
This compound has shown effective sirtuin inhibition on various cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its action on SIRT1 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SIRT1 . This inhibition leads to an increase in the acetylation of protein substrates, thereby affecting gene expression and cellular functions .
Dosage Effects in Animal Models
This compound has been evaluated in animal models for several pathologies, including cancer
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of SIRT1
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'EX-527 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau carbazole : La synthèse commence par la formation du noyau carbazole par une réaction de cyclisation.
Chloration : Le noyau carbazole est ensuite chloré pour introduire l'atome de chlore en position 6.
Méthodes de production industrielle
La production industrielle d'EX-527 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces, de conditions de réaction optimisées et de techniques de purification pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
EX-527 subit principalement des réactions de substitution en raison de la présence de l'atome de chlore sur le cycle carbazole. Il peut également participer à des réactions impliquant le groupe carboxamide.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les amines ou les thiols, qui peuvent remplacer l'atome de chlore en conditions basiques.
Réactions d'amidation : Des réactifs tels que les amines et les acides carboxyliques sont utilisés pour former des liaisons amides en conditions déshydratantes.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés de carbazole substitués et des dérivés d'amide, en fonction des réactifs utilisés .
Applications de la recherche scientifique
EX-527 a une large gamme d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la sirtuine 1 et les voies apparentées.
Mécanisme d'action
EX-527 inhibe la sirtuine 1 en se liant à son site actif et en empêchant la désacétylation de ses substrats. Cette inhibition dépend de la présence de nicotinamide adénine dinucléotide, qui est nécessaire à la réaction de désacétylation. La liaison d'EX-527 stabilise la conformation fermée de l'enzyme, empêchant la libération des produits de la réaction . Ce mécanisme d'action fait d'EX-527 un outil précieux pour étudier le rôle de la sirtuine 1 dans divers processus cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
Sirtinol : Un autre inhibiteur de la sirtuine 1 avec une structure chimique différente mais une activité inhibitrice similaire.
Cambinol : Inhibe à la fois la sirtuine 1 et la sirtuine 2, ce qui la rend moins sélective par rapport à EX-527.
Tenovin-6 : Un puissant inhibiteur de la sirtuine 1 et de la sirtuine 2, utilisé dans la recherche sur le cancer
Unicité d'EX-527
EX-527 est unique en raison de sa haute sélectivité pour la sirtuine 1 par rapport aux autres membres de la famille des sirtuines. Cette sélectivité permet des études plus précises du rôle de la sirtuine 1 dans les processus cellulaires sans effets hors cible sur d'autres sirtuines .
Propriétés
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964442 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49843-98-3 | |
| Record name | EX 527 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selisistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selisistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELISISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)
![13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene](/img/structure/B1680871.png)



![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)



